

# Dehydropeptidase-I (DHP-I) Inhibition by Cilastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Cilastatin (sodium) |           |
| Cat. No.:            | B13404390           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Dehydropeptidase-I (DHP-I) is a membrane-bound zinc metalloenzyme predominantly located in the brush border of renal proximal tubules. It plays a critical role in the metabolism of certain dipeptides and, significantly, in the degradation of carbapenem antibiotics such as imipenem. Cilastatin is a potent and specific competitive inhibitor of DHP-I. This technical guide provides an in-depth overview of the inhibition of DHP-I by cilastatin, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and the broader implications for drug development, particularly in the context of nephroprotection.

# Mechanism of Action: Competitive Inhibition of DHP-I

Cilastatin functions as a reversible, competitive inhibitor of Dehydropeptidase-I.[1] Its molecular structure bears a resemblance to the natural dipeptide substrates of DHP-I, allowing it to bind to the active site of the enzyme. This binding is non-covalent and reversible.[1] In the presence of cilastatin, the apparent Michaelis constant (Km) for the substrate increases, while the maximum reaction velocity (Vmax) remains unchanged.[1] This is a hallmark of competitive inhibition, where the inhibitor and substrate compete for the same binding site on the enzyme. The inhibitory effect of cilastatin can be overcome by increasing the concentration of the substrate.[1]



The primary clinical application of this inhibition is the co-administration of cilastatin with imipenem, a broad-spectrum carbapenem antibiotic. Imipenem is rapidly hydrolyzed and inactivated by renal DHP-I, leading to low urinary concentrations of the active drug.[2] By inhibiting DHP-I, cilastatin prevents the degradation of imipenem, thereby increasing its plasma half-life and urinary excretion, which enhances its therapeutic efficacy.[2]

## **Quantitative Inhibition Data**

The potency of cilastatin as an inhibitor of DHP-I and its interaction with other renal transporters have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: Inhibition of Dehydropeptidase-I (DHP-I) by Cilastatin

| Parameter      | Value   | Enzyme<br>Source           | Substrate | Reference                                           |
|----------------|---------|----------------------------|-----------|-----------------------------------------------------|
| IC50           | ~5.6 μM | Recombinant<br>Human DHP-I | Imipenem  | [1]                                                 |
| Ki (estimated) | ~2.8 μM | Recombinant<br>Human DHP-I | Imipenem  | Calculated using<br>the Cheng-<br>Prusoff equation* |

<sup>\*</sup>The Ki value was estimated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), assuming the substrate concentration ([S]) is equal to the Michaelis-Menten constant (Km) for illustrative purposes. The actual Ki will vary with experimental conditions.[3][4][5]

Table 2: Inhibition of Organic Anion Transporters (OATs) by Cilastatin

| Transporter           | IC50        | Substrate | Reference |
|-----------------------|-------------|-----------|-----------|
| Human OAT1<br>(hOAT1) | 652 ± 29 μM | Imipenem  | [2]       |
| Human OAT3<br>(hOAT3) | 639 ± 36 μM | Imipenem  | [2]       |



### **Dual Nephroprotective Mechanism of Cilastatin**

Beyond its role in preserving imipenem's activity, cilastatin exhibits a significant nephroprotective effect. This protection is attributed to a dual mechanism involving the inhibition of both DHP-I and renal organic anion transporters (OATs).[2][6][7]

Imipenem and other nephrotoxic agents can be transported into renal proximal tubule cells by OAT1 and OAT3.[2] This intracellular accumulation can lead to cytotoxicity. Cilastatin has been shown to be a substrate for and an inhibitor of OAT1 and OAT3, thereby reducing the uptake of nephrotoxic compounds into renal cells.[2][6]

Furthermore, the inhibition of DHP-I by cilastatin, which is anchored to cholesterol-rich lipid rafts in the cell membrane, is thought to interfere with the internalization of these lipid rafts.[8] This may block a pathway for the entry of certain toxins into the cells, further contributing to its protective effects against drug-induced kidney injury.[8][9]

# Signaling Pathway of Cilastatin's Nephroprotective Action









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) Cheng-Prusoff Equation [pharmacologycanada.org]
- 4. IC50 Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dehydropeptidase-I (DHP-I) Inhibition by Cilastatin: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b13404390#dehydropeptidase-i-dhp-i-inhibition-by-cilastatin]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com